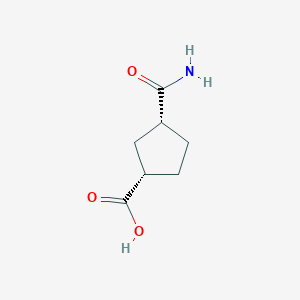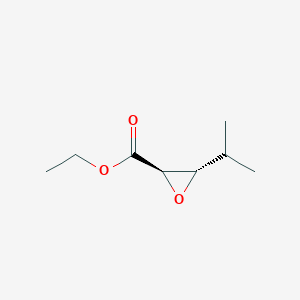
Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate, also known as ethyl glycidate, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Ethyl glycidate is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. This compound has gained significant attention in the scientific community due to its versatile applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate is not well understood. However, it is believed to act as a nucleophile in reactions with electrophilic compounds. This reaction results in the formation of a stable adduct, which is essential in the synthesis of various compounds.
Efectos Bioquímicos Y Fisiológicos
Ethyl glycidate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic. It has been shown to have low acute toxicity in animal studies, indicating its safety for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate in scientific research is its versatility in various fields. It is a readily available and cost-effective reagent, making it a popular choice for researchers. Additionally, it has a high purity, making it easy to handle and use in experiments.
However, one of the limitations of using Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate is its potential for explosive decomposition. This requires careful handling and storage to prevent accidents in the laboratory.
Direcciones Futuras
There are several future directions for the use of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate in scientific research. One direction is the development of new and efficient methods for the synthesis of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate. Additionally, there is a need for further studies to understand the mechanism of action of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate and its potential applications in the synthesis of biologically active compounds.
Furthermore, there is a need for studies to investigate the potential toxicological effects of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate. This will ensure its safe use in scientific research and prevent any potential harm to researchers.
Conclusion:
Ethyl glycidate is a versatile compound with various applications in scientific research. Its synthesis method is well established, and it is widely used as a chiral building block in the synthesis of biologically active compounds. While its biochemical and physiological effects are not well understood, it has been shown to be non-toxic and non-carcinogenic. Further studies are needed to understand its mechanism of action and potential toxicological effects.
Métodos De Síntesis
The synthesis of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate can be achieved through several methods, including the epoxidation of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate acrylate with hydrogen peroxide and formic acid, and the reaction of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate chloroformate with glycidol. However, the most commonly used method is the reaction of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate acrylate with hydrogen peroxide and a titanium silicalite catalyst. This method produces high yields of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate with high purity.
Aplicaciones Científicas De Investigación
Ethyl glycidate has various applications in scientific research. It is widely used as a chiral building block in the synthesis of biologically active compounds, such as antiviral and anticancer drugs. It is also used as a starting material for the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate is used in the fragrance industry to produce fruity and floral scents.
Propiedades
Número CAS |
145631-84-1 |
|---|---|
Nombre del producto |
Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate |
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-4-10-8(9)7-6(11-7)5(2)3/h5-7H,4H2,1-3H3/t6-,7+/m0/s1 |
Clave InChI |
HPSAABPQZURAKQ-NKWVEPMBSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@@H](O1)C(C)C |
SMILES |
CCOC(=O)C1C(O1)C(C)C |
SMILES canónico |
CCOC(=O)C1C(O1)C(C)C |
Sinónimos |
L-threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



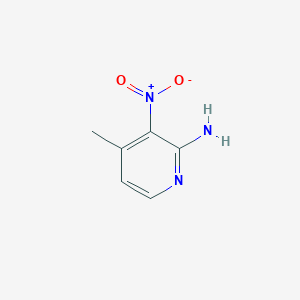
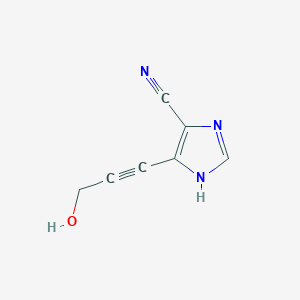
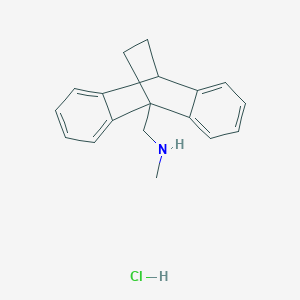
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)
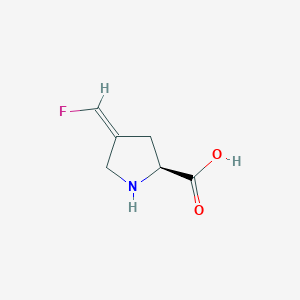

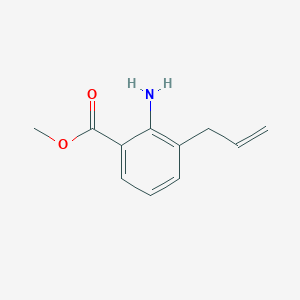
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
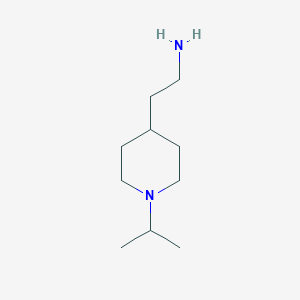
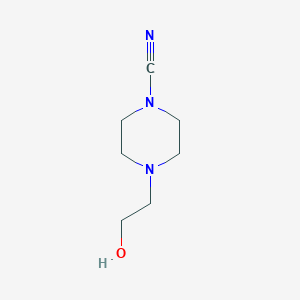
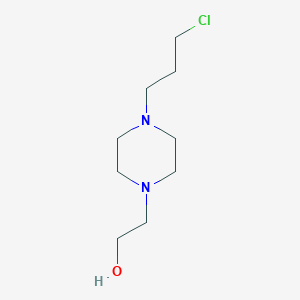

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
